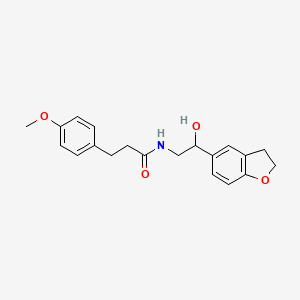

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide, commonly known as DHBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DHBP belongs to the class of compounds known as benzofuran derivatives and has been studied for its pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Overview

The chemical compound N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide falls within a broad category of substances that have garnered attention in scientific research due to their complex structures and potential bioactivities. Although direct studies specifically on this compound are scarce, insights can be gained from research on structurally related dihydrobenzofuran analogues and their applications in various scientific domains, including pharmacology, toxicology, and organic chemistry.

Pharmacological Applications

Dihydrobenzofuran analogues have been explored for their pharmacological properties, particularly as hallucinogen derivatives. Research by Monte et al. (1997) on mescaline derivatives incorporating dihydrobenzofuran and tetrahydrobenzodifuran functionalities suggests these compounds' relevance in studying hallucinogenic mechanisms and serotonin receptor interactions (Monte et al., 1997). Such studies underscore the potential of dihydrobenzofuran compounds in developing therapeutic agents targeting serotonin receptors.

Toxicological Insights

Toxicokinetic studies on novel NBOMe derivatives, structurally similar to dihydrobenzofuran derivatives, reveal their extensive metabolism and potential toxicological profiles, as explored by Richter et al. (2019) (Richter et al., 2019). Such research is vital for understanding the safety profiles of new psychoactive substances and their metabolites, offering insights into the detoxification pathways and potential risks associated with their use.

Organic Synthesis and Chemical Biology

The synthesis and characterization of compounds bearing the dihydrobenzofuran moiety, such as novel zinc phthalocyanine derivatives, highlight the utility of these structures in developing photosensitizers for photodynamic therapy applications. Pişkin et al. (2020) demonstrate how modifications to the dihydrobenzofuran ring can influence the photophysical and photochemical properties of these compounds, potentially enhancing their efficacy in cancer treatment applications (Pişkin et al., 2020).

Anticancer Research

In the realm of anticancer research, dihydrobenzofuran lignans and related compounds have been evaluated for their potential antitumor activity. Pieters et al. (1999) and Apers et al. (2002) provide evidence of the cytotoxic effects of these compounds against tumor cell lines, highlighting their mechanism of action in inhibiting tubulin polymerization and demonstrating antiangiogenic activities (Pieters et al., 1999), (Apers et al., 2002). These findings suggest the therapeutic potential of dihydrobenzofuran derivatives in cancer treatment, offering a foundation for further drug development and investigation.

Eigenschaften

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-24-17-6-2-14(3-7-17)4-9-20(23)21-13-18(22)15-5-8-19-16(12-15)10-11-25-19/h2-3,5-8,12,18,22H,4,9-11,13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWOAKXVFMTHPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC3=C(C=C2)OCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2763042.png)

![6-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763048.png)

![Methyl 2-[(2-cyclopropyl-3-formyl-1-benzofuran-5-yl)oxy]propanoate](/img/structure/B2763055.png)